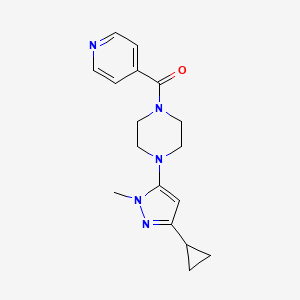
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C17H21N5O and its molecular weight is 311.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(pyridin-4-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a piperazine ring, a pyrazole moiety, and a pyridine component, contribute to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H20F3N5O with a molecular weight of approximately 379.39 g/mol. The presence of trifluoromethyl groups and heterocyclic rings enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H20F3N5O |
| Molecular Weight | 379.39 g/mol |
| Purity | Typically 95% |
Overview of Biological Activities
Preliminary studies indicate that compounds with similar structural features exhibit various biological activities:
- Antimicrobial Activity : Certain pyrazole derivatives have demonstrated effectiveness against multiple bacterial strains. The compound's structure may enable it to disrupt bacterial cell walls or inhibit essential enzymes.
- Anticancer Properties : Compounds containing trifluoromethyl groups are often associated with enhanced potency against cancer cells. This may be attributed to their ability to modulate signaling pathways involved in cell proliferation and apoptosis.
- Neuropharmacological Effects : The piperazine structure is known for its interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as anxiety and depression.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : By binding to neurotransmitter receptors, the compound could alter synaptic transmission, providing therapeutic effects in neuropharmacology.
Antitubercular Activity
A derivative with a similar scaffold exhibited significant antitubercular activity, demonstrating the potential for this compound in treating tuberculosis. Quantitative data such as IC50 values and minimum inhibitory concentrations (MIC) are essential for assessing efficacy.
Anticancer Studies
Research has shown that compounds similar to this compound can inhibit cancer cell lines effectively. For instance, studies have reported that certain pyrazole derivatives exhibit IC50 values lower than established chemotherapeutic agents like doxorubicin.
Neuropharmacological Research
The piperazine moiety's ability to interact with serotonin and dopamine receptors has been explored in several studies. These interactions suggest that the compound may have anxiolytic or antidepressant effects, warranting further investigation in preclinical models.
Propiedades
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-20-16(12-15(19-20)13-2-3-13)21-8-10-22(11-9-21)17(23)14-4-6-18-7-5-14/h4-7,12-13H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIUZXKRXVGSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













